Lead carbonate

Beschreibung

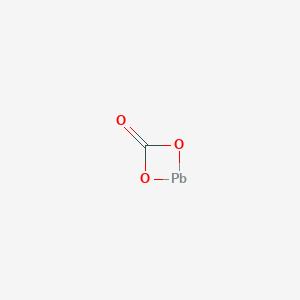

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

lead(2+);carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEVGQHCNVXMER-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Pb+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbCO3, Pb(CO3), CO3Pb |

Source

|

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lead(II) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883460 |

Source

|

| Record name | Carbonic acid, lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystals; [HSDB] Practically insoluble (1.1 mg/L at 25 deg C); [ATSDR ToxProfiles], COLOURLESS CRYSTALS. |

Source

|

| Record name | Lead(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in acids and alkalies; insoluble in alcohol and ammonia, In water, 0.00011 g/100 mL at 20 °C, Solubility in water, g/100ml: 0.0001 |

Source

|

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.582 g/cu cm, 6.6 g/cm³ |

Source

|

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Lead carbonate is available in USA as a commercial grade with minimum purity of 99.0%. Impurities typically present include: nitrate & nitrite (as HNO3), 0.005% max; zinc, 30 mg/kg max; chloride, 20 mg/kg max; cadmium, 20 mg/kg max; and iron, 20 mg/kg max. Lead carbonate in Japan has min purity of 99.0%. It may contain the following impurities: water, 1% max; matter sol in water, 0.5% max; & matter insol in acetic acid, 0.1% max. |

Source

|

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, rhombic crystals | |

CAS No. |

598-63-0, 13427-42-4, 25510-11-6 |

Source

|

| Record name | Lead carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lead salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013427424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lead(2+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025510116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lead(2+) salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43M0P24L2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

315 °C, decomposes |

Source

|

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

basic lead carbonate (2PbCO3·Pb(OH)2) properties

An In-depth Technical Guide on the Core Properties of Basic Lead Carbonate (2PbCO₃·Pb(OH)₂)

Introduction

Basic lead carbonate, with the chemical formula 2PbCO₃·Pb(OH)₂, is an inorganic compound historically known as white lead.[1][2] It is a complex salt containing both carbonate and hydroxide (B78521) ions.[1][2][3] This compound occurs naturally as the mineral hydrocerussite.[1][3] For centuries, it was a widely used white pigment in paints and cosmetics due to its high opacity and durability.[1][4][5] However, its use in consumer products has been largely discontinued (B1498344) in most countries due to its toxicity.[1] In industrial applications, it continues to be used as a heat stabilizer in plastics, a raw material in ceramics and glass, and a precursor for other lead compounds.[5][6]

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and thermal decomposition of basic lead carbonate, intended for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

Basic lead carbonate is a white to off-white powder or crystalline solid.[3][4][5][7] It is characterized by its high density and insolubility in water.[4][6][7]

Table 1: Physical and Chemical Properties of Basic Lead Carbonate

| Property | Value | References |

| Chemical Formula | 2PbCO₃·Pb(OH)₂ | [1][4][5] |

| Molar Mass | 775.63 g/mol | [1][7] |

| Appearance | White to off-white powder or chunks | [3][4][5] |

| Density | 6.14 - 6.51 g/cm³ | [7][8][9] |

| Melting Point | Decomposes at ~400°C | [4][6][7] |

| Solubility | Insoluble in water and ethanol | [4][6][7] |

| Soluble in dilute acids (e.g., acetic acid, nitric acid) and alkali solutions | [4][6][7] | |

| CAS Number | 1319-46-6 | [1][3][5] |

Table 2: Crystallographic Data for Basic Lead Carbonate (Hydrocerussite)

| Parameter | Value | References |

| Crystal System | Hexagonal | [9] |

| Space Group | P6₃/mcm, P6̄2m, or P6₃mm | [9] |

| Unit Cell Dimensions | a = 9.06 Å, c = 24.8 Å | [9] |

| Formula Weights per Cell (Z) | 9 | [8] |

| Refractive Indices | nω = 2.09, nε = 1.94 | [10] |

Chemical Properties and Reactivity

Basic lead carbonate is a stable compound under normal conditions.[11] It is incompatible with strong oxidizing agents and strong acids.[6][7]

-

Reaction with Acids : It readily dissolves in dilute acids, such as acetic acid and nitric acid, to form the corresponding lead salts.[4][6]

-

Reaction with Hydrogen Sulfide (B99878) : When exposed to hydrogen sulfide (H₂S), it gradually turns black due to the formation of lead sulfide (PbS).[7] This reaction contributed to the darkening of old lead-based paints.

-

Thermal Stability : It decomposes upon heating to around 400°C, yielding lead(II) oxide (PbO) and carbon dioxide.[4][6][7]

Synthesis and Experimental Protocols

Basic lead carbonate can be synthesized through several methods, most commonly via precipitation reactions.

Precipitation Synthesis from Lead Acetate (B1210297)

A common laboratory and industrial method involves the reaction of a soluble lead salt, like lead(II) acetate, with a source of carbonate ions, such as carbon dioxide.[1][4]

Experimental Protocol:

-

Preparation of Lead Acetate Solution : Prepare a cold, dilute aqueous solution of lead(II) acetate (Pb(CH₃COO)₂).

-

Introduction of Carbonate Source : Bubble carbon dioxide (CO₂) gas through the lead acetate solution.[4] Alternatively, a solution of a soluble carbonate, like sodium carbonate, can be used, though careful control of pH is necessary to prevent the formation of normal lead carbonate (PbCO₃).

-

Precipitation : Basic lead carbonate precipitates out of the solution as a white solid. The overall reaction can be represented as: 3Pb(CH₃COO)₂ + 2CO₂ + 4H₂O → 2PbCO₃·Pb(OH)₂↓ + 6CH₃COOH

-

Separation and Purification : The precipitate is collected by filtration, washed with deionized water to remove any unreacted reagents and byproducts, and then dried.

References

- 1. White lead - Wikipedia [en.wikipedia.org]

- 2. medlink.com [medlink.com]

- 3. Lead carbonate, basic 1319-46-6 India [ottokemi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. scispace.com [scispace.com]

- 11. lobachemie.com [lobachemie.com]

A Technical Guide to the Synthesis of Lead Carbonate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of lead carbonate (PbCO₃) nanoparticles, focusing on prevalent methodologies, detailed experimental protocols, and characterization. The information is tailored for researchers, scientists, and professionals in drug development who may utilize these nanoparticles for applications such as imaging or as components in drug delivery systems.

Introduction to Lead Carbonate Nanoparticles

Lead carbonate nanoparticles are inorganic particles with dimensions in the nanoscale, typically under 100 nm.[1][2][3] Their synthesis is primarily achieved through controlled precipitation reactions, where soluble lead(II) salts and carbonate sources are combined under specific conditions.[1][2][4] The resulting nanoparticles' characteristics, such as size, crystallinity, and morphology, are highly dependent on the chosen synthesis route and reaction parameters. These nanoparticles are of interest in various fields, including as X-ray contrast agents for biomedical imaging, due to their high X-ray opacity.[1][2][5]

Synthesis Methodologies

Several methods have been successfully employed for the synthesis of lead carbonate nanoparticles. The most common approaches are variations of the precipitation method, which can be enhanced with techniques like ultrasonication and microwave irradiation to control particle size and morphology.[1][2]

Co-Precipitation Method

The co-precipitation method is a straightforward and widely used technique for synthesizing lead carbonate nanoparticles.[4][6] It involves the reaction of a soluble lead salt with a soluble carbonate salt in a solvent, leading to the precipitation of lead carbonate.

Ultrasonication-Assisted Precipitation

This method utilizes high-intensity ultrasound during the precipitation reaction.[1][2] The acoustic cavitation generated by ultrasound helps to create localized hot spots, promoting the formation of smaller and more uniform nanoparticles and preventing agglomeration.

Microwave-Assisted Precipitation

Microwave irradiation offers a rapid and uniform heating method for the synthesis of nanoparticles.[1][2] This technique can accelerate the reaction rate and lead to the formation of nanoparticles with a narrow size distribution.

A key aspect of these precipitation methods is the use of a capping agent, such as tetraethylene glycol (TEG), in what is known as the polyol process.[1][2] The capping agent helps to control the growth of the nanoparticles and prevents their aggregation.[1]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of lead carbonate nanoparticles based on methodologies reported in the scientific literature.

General Precursor Preparation

A stock solution of lead(II) nitrate (B79036) is typically prepared. For example, a 1.45 M solution can be made by dissolving 12 g of Pb(NO₃)₂ in 25 mL of deionized water.[1] The carbonate precursor solutions are prepared separately, with concentrations varying depending on the specific carbonate salt used.[1]

Protocol for Ultrasonication-Assisted Synthesis

-

Combine 100 mL of tetraethylene glycol (TEG) with the prepared 1.45 M lead(II) nitrate solution in a beaker.

-

Place the beaker in an ice bath to maintain a low temperature.

-

Immerse a sonic dismembrator probe into the solution.

-

Apply high-intensity sonication (e.g., 900 W, pulsing 2 s on and 1 s off).[1]

-

Slowly add the carbonate precursor solution dropwise to the sonicated mixture over 10-15 minutes.

-

Continue sonication for a set period after the addition is complete.

-

The resulting nanoparticle suspension is then collected.

-

Purify the nanoparticles by centrifugation, followed by washing with deionized water and ethanol (B145695) to remove unreacted precursors and the capping agent.

-

Dry the purified nanoparticles in an oven (e.g., at 110 °C for 10-12 hours) to obtain a powder.[2]

Protocol for Microwave-Assisted Synthesis

-

In a glass beaker, mix 100 mL of TEG with the 1.45 M lead(II) nitrate solution.

-

Place the beaker in a microwave reactor equipped with a magnetic stirrer and a temperature sensor.

-

Heat the mixture to a steady temperature of 80 °C with continuous stirring.[1]

-

Add the appropriate carbonate precursor solution using a dropping funnel over 10-15 minutes while maintaining the temperature and stirring.[1]

-

After the addition is complete, maintain the reaction conditions for a specific duration.

-

Allow the solution to cool down.

-

Collect and purify the nanoparticles using the same centrifugation, washing, and drying steps as described for the ultrasonication method.

Data Presentation

The choice of synthesis parameters, particularly the carbonate precursor, significantly influences the resulting lead carbonate phase and nanoparticle characteristics.

| Precursor Combination | Synthesis Method | Resulting Nanoparticle Phase | Average Particle Size (nm) |

| Pb(NO₃)₂ + (NH₄)₂CO₃ | Ultrasonication | Cerussite (PbCO₃) | < 100 |

| Pb(NO₃)₂ + NaHCO₃ | Ultrasonication | Cerussite (PbCO₃) | < 100 |

| Pb(NO₃)₂ + Na₂CO₃ | Ultrasonication | Hydrocerussite (Pb₃(CO₃)₂(OH)₂) | < 100 |

| Pb(NO₃)₂ + K₂CO₃ | Ultrasonication | KPb₂(CO₃)₂(OH) | < 100 |

| Pb(NO₃)₂ + Guanidinium Carbonate | Ultrasonication | Abellaite (NaPb₂(CO₃)₂(OH)) | < 100 |

| Pb(NO₃)₂ + (NH₄)₂CO₃ | Microwave Irradiation | Cerussite (PbCO₃) | < 100 |

| Pb(NO₃)₂ + NaHCO₃ | Microwave Irradiation | Cerussite (PbCO₃) | < 100 |

Table based on findings from studies on ultrasonication and microwave-assisted synthesis, which consistently produce nanoparticles under 100 nm.[1][2][3] More alkaline precursors tend to produce hydroxy-carbonate structures, while less alkaline ones yield the simple carbonate structure.[1][2][6]

Characterization of Lead Carbonate Nanoparticles

To confirm the successful synthesis and to determine the physicochemical properties of the lead carbonate nanoparticles, a suite of characterization techniques is employed.

-

Powder X-ray Diffraction (XRD): This technique is essential for identifying the crystal structure and phase of the synthesized nanoparticles.[4][7] The average grain size can also be estimated from the XRD data using the Debye-Scherrer equation.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the nanoparticles, confirming the presence of carbonate ions.[4]

-

UV-Visible Spectroscopy: This method can be used to determine the optical properties of the nanoparticles, such as the band gap.[4]

-

Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are utilized to visualize the morphology, size, and size distribution of the nanoparticles.

-

Dynamic Light Scattering (DLS): DLS is employed to measure the hydrodynamic size distribution of the nanoparticles in a colloidal suspension.[1]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of lead carbonate nanoparticles using the described methods.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Synthesis of Lead(II) Carbonate-Containing Nanoparticles Using Ultrasonication or Microwave Irradiation - ACS Omega - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]

An In-depth Technical Guide to Lead(II) Carbonate (PbCO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of lead(II) carbonate (PbCO₃), including detailed experimental protocols for its synthesis and analysis. The information is intended for use by researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this inorganic compound.

Core Chemical and Physical Properties

Lead(II) carbonate, with the chemical formula PbCO₃, is an inorganic compound that occurs naturally as the mineral cerussite.[1] It is a white, crystalline solid that is notable for its high density and insolubility in water.[2][3]

Physical Properties

Lead(II) carbonate is a colorless and odorless crystalline solid.[4] It is practically insoluble in water, with a solubility of 0.00011 g per 100 mL at 20°C.[1] Key physical properties are summarized in Table 1.

Chemical Properties

Lead(II) carbonate is a stable compound but decomposes upon heating to lead(II) oxide and carbon dioxide at approximately 315°C.[1][5] It is insoluble in water and alcohol but will dissolve in acids and alkalis.[6] Like other carbonates, it reacts with acids to produce a lead salt, water, and carbon dioxide.

Data Presentation

The quantitative data for lead(II) carbonate are summarized in the following tables for ease of reference and comparison.

Table 1: Physical and Chemical Properties of Lead(II) Carbonate

| Property | Value | Reference |

| Chemical Formula | PbCO₃ | [1] |

| Molar Mass | 267.21 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Density | 6.60 g/cm³ | [6] |

| Melting Point | 315 °C (decomposes) | [1] |

| Solubility in Water | 0.00011 g / 100 mL (20 °C) | [1] |

| Solubility Product (Ksp) | 1.46 x 10⁻¹³ | [6] |

| Crystal Structure | Orthorhombic | [7] |

| CAS Number | 598-63-0 | [8] |

| EC Number | 209-944-4 | [5] |

Table 2: Thermodynamic Properties of Lead(II) Carbonate at 298.15 K

| Property | Value | Reference |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -699.6 kJ/mol | [8] |

| Standard Molar Gibbs Free Energy of Formation (ΔfG⁰) | -625.9 kJ/mol | [8] |

| Standard Molar Entropy (S⁰) | 131 J/(mol·K) | [8] |

| Molar Heat Capacity at Constant Pressure (Cp) | 87.4 J/(mol·K) | [8] |

Table 3: Crystallographic Data for Lead(II) Carbonate (Cerussite)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [7] |

| Space Group | Pmcn | [5] |

| Lattice Constants | a = 5.179 Å, b = 8.492 Å, c = 6.141 Å | [5] |

| Formula Units (Z) | 4 | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of lead(II) carbonate.

Synthesis of Lead(II) Carbonate via Precipitation

This protocol describes the synthesis of lead(II) carbonate by the reaction of a soluble lead salt with a soluble carbonate salt.[2]

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.2 M solution of lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in deionized water.

-

Prepare a 0.2 M solution of sodium carbonate by dissolving the appropriate amount of Na₂CO₃ in deionized water.

-

-

Precipitation:

-

Slowly add the sodium carbonate solution to the lead(II) nitrate solution while stirring continuously.

-

A white precipitate of lead(II) carbonate will form immediately.

-

-

Isolation and Purification:

-

Continue stirring for 10-15 minutes to ensure complete precipitation.

-

Filter the precipitate using a Büchner funnel and filter paper.

-

Wash the precipitate with several portions of deionized water to remove any soluble impurities.

-

Dry the collected lead(II) carbonate in an oven at a temperature below 100°C to avoid decomposition.

-

Characterization by X-ray Diffraction (XRD)

This protocol outlines the procedure for analyzing the crystal structure of the synthesized lead(II) carbonate using powder X-ray diffraction.[9]

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.54060 Å)

-

Sample holder

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Grind a small amount of the dried lead(II) carbonate powder using a mortar and pestle to ensure a fine, homogeneous powder.

-

Mount the powdered sample onto the sample holder.

-

-

Data Collection:

-

Place the sample holder into the X-ray diffractometer.

-

Set the instrument to scan over a 2θ range appropriate for lead(II) carbonate (e.g., 10-80 degrees).

-

Collect the diffraction pattern.

-

-

Data Analysis:

-

Compare the obtained diffraction pattern with a standard reference pattern for cerussite (JCPDS file No. 47-1734) to confirm the identity and purity of the synthesized product.[9]

-

Visualizations

The following diagrams illustrate key aspects of the chemistry and experimental workflow of lead(II) carbonate.

Caption: Chemical reactions of lead(II) carbonate.

Caption: Experimental workflow for synthesis and characterization of PbCO₃.

Caption: Simplified representation of the lead(II) carbonate crystal structure.

References

- 1. Lead carbonate - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. saltanalysis.com [saltanalysis.com]

- 5. Lead carbonate (PbCO3) | PbCO3 | CID 11727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. Cerussite (lead carbonate) - Mineral Properties and Occurence [mineralexpert.org]

- 8. lead(II) carbonate [chemister.ru]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Occurrence of Lead Carbonate (Cerussite)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, geological formation, and physicochemical properties of cerussite (PbCO₃), a significant secondary mineral of lead. The document details the analytical methodologies used for its characterization, offering a robust resource for scientific investigation.

Introduction

Cerussite is a lead carbonate mineral and an important ore of lead, named from the Latin word "cerussa," meaning "white lead".[1] It is a secondary mineral, meaning it forms through the alteration of a pre-existing primary lead mineral, most commonly galena (PbS).[1][2] Found in the oxidized zones of lead deposits, cerussite is notable for its high lead content (up to 77.5%), high density, and distinct crystal habits, including complex twinned structures.[1][2] Its crystal structure is orthorhombic and isomorphous with aragonite.[2][3]

Geological Formation and Occurrence

Cerussite's formation is primarily a supergene process, occurring in the upper, oxidized portions of lead ore deposits.[2][3] The primary mineral, galena (lead sulfide), undergoes weathering and oxidation when it comes into contact with carbonated water.[2] This chemical action leaches lead ions, which then react with the dissolved carbonate to form cerussite.[1]

The simplified formation reaction can be represented as: PbS (Galena) + H₂O + 2O₂ + CO₂ → PbCO₃ (Cerussite) + SO₄²⁻ + 2H⁺[4]

This process requires an influx of both oxygen and carbon dioxide, which is why cerussite is typically found in the upper parts of ore bodies, often in gossans (iron caps).[3]

Notable Occurrences: Cerussite is found in numerous localities worldwide. Some of the most significant deposits known for producing high-quality specimens include:

-

Tsumeb Mine, Namibia: Renowned for exceptional and complex twinned crystals.[5]

-

Broken Hill, New South Wales, Australia: A historic lead-zinc-silver mining area with significant cerussite finds.[1]

-

Leadville, Colorado, USA: A major historical lead-producing district.[6]

-

Bunker Hill Mine, Idaho, USA: Source of well-characterized cerussite specimens.[7]

-

Pentire Glaze Mine, Cornwall, England: Known for delicate, needle-like acicular crystals.[2]

-

Iglesias, Sardinia, Italy: Notable for a zinc-bearing variety of cerussite known as iglesiasite.[2]

Associated Minerals: Cerussite is frequently found in association with a suite of other primary and secondary minerals. Its presence can be an indicator for geologists exploring for lead and zinc deposits. Common associated minerals include:

-

Primary Minerals: Galena (PbS), Sphalerite (ZnS).[3]

-

Secondary Minerals: Anglesite (PbSO₄), Smithsonite (ZnCO₃), Malachite (Cu₂(CO₃)(OH)₂), Azurite (Cu₃(CO₃)₂(OH)₂), and Pyromorphite (Pb₅(PO₄)₃Cl).[3]

Physicochemical and Crystallographic Properties

Cerussite possesses distinct physical and chemical properties that are crucial for its identification and characterization. Pure cerussite is colorless and transparent, but impurities can impart a range of colors, including white, gray, blue, or green.[1]

Data Presentation

The quantitative properties of cerussite are summarized in the tables below for ease of comparison.

Table 1: Physical and Optical Properties of Cerussite

| Property | Value/Description | Citations |

|---|---|---|

| Chemical Formula | PbCO₃ | [2] |

| Mohs Hardness | 3.0 - 3.5 | [1] |

| Specific Gravity | 6.58 g/cm³ | [5] |

| Luster | Adamantine to Vitreous | [3] |

| Color | Colorless, white, gray, blue, green | [5] |

| Streak | White | [8] |

| Cleavage | Distinct on {110} and {021} | [5] |

| Fracture | Conchoidal, Brittle | [8] |

| Transparency | Transparent to Translucent | [5] |

| Refractive Index | α = 1.803, β = 2.074, γ = 2.076 | [8] |

| Birefringence | 0.274 | [1] |

| Fluorescence | Often shows yellow to golden-yellow fluorescence | [3][8] |

| Solubility | Practically insoluble in neutral water; dissolves with effervescence in dilute nitric acid. | [3] |

| Solubility Product (Ksp) | ≈ 1.5 x 10⁻¹³ at 25 °C |[9] |

Table 2: Crystallographic Data for Cerussite

| Property | Value/Description | Citations |

|---|---|---|

| Crystal System | Orthorhombic | [3] |

| Crystal Class | Dipyramidal (2/m 2/m 2/m) | [5] |

| Space Group | Pmcn | [5] |

| Unit Cell Dimensions | a=5.195 Å, b=8.436 Å, c=6.152 Å | [5] |

| Z (formula units/cell) | 4 | [5] |

| Twinning | Very common on {110}, producing stellate (star-shaped) or reticulated (net-like) forms. |[10] |

Table 3: Representative Trace Element Composition of Cerussite (from Bou Dahar, Morocco)

| Element | Concentration Range (ppm) | Notes | Citations |

|---|---|---|---|

| Strontium (Sr) | 1,123 - 2,511 | Substitutes directly for Pb in the crystal lattice. | [11] |

| Barium (Ba) | 114 - 3,360 | Substitutes directly for Pb in the crystal lattice. | [11] |

| Silver (Ag) | 0.05 - 157 | Likely present as nano-inclusions. | [11] |

| Copper (Cu) | 0.08 - 22.8 | Likely present as nano-inclusions. | [11] |

| Antimony (Sb) | 0.02 - 1.25 | Minor trace element. | [11] |

| Arsenic (As) | 0.12 - 5.56 | Minor trace element. | [11] |

| Thallium (Tl) | 0.001 - 0.04 | Minor trace element. | [11] |

Data obtained via Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS).

Solubility and Stability

The solubility of cerussite is highly dependent on pH and the concentration of dissolved inorganic carbon (DIC).[12] Generally, its solubility increases with decreasing pH.[13][14] Studies have also shown that increasing temperature can lead to higher dissolved lead concentrations, particularly at pH levels above 8.[12] Under certain conditions of pH and temperature, cerussite can transform to or from hydrocerussite (Pb₃(CO₃)₂(OH)₂).[12][15]

Experimental Protocols for Characterization

The identification and detailed analysis of cerussite require a combination of analytical techniques. The following sections provide detailed methodologies for key experiments.

X-Ray Powder Diffraction (XRD)

XRD is the primary technique for definitive mineral identification and for determining crystallographic parameters.

Methodology:

-

Sample Preparation:

-

A small, representative portion of the mineral is finely ground to a powder (particle size <10 µm) using an agate mortar and pestle to ensure random crystal orientation.[9]

-

The powder is then packed into a sample holder. This can be a standard aluminum holder with a milled well or a low-background silicon holder for small sample amounts. The sample surface must be flat and flush with the holder's surface.[16][17]

-

-

Instrument Calibration:

-

Prior to analysis, the instrument's calibration is checked using a silicon (Si) standard to ensure accuracy of the peak positions.[18]

-

-

Data Acquisition:

-

The sample is mounted in the diffractometer.

-

The X-ray source, typically a Cu Kα tube, is operated at standard settings (e.g., 40 kV and 40 mA).[16]

-

The sample is scanned over a range of 2θ angles, commonly from 5° to 70°. The instrument's software records the intensity of the diffracted X-rays at each angle.[19]

-

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity vs. 2θ) shows a series of peaks.

-

The positions (2θ) and relative intensities of these peaks are compared to a reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the mineral phases present.[17]

-

For cerussite, strong characteristic peaks will be observed at specific d-spacings, such as 3.593 Å.[17]

-

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS is used to visualize the mineral's morphology, texture, and to determine its elemental composition.

Methodology:

-

Sample Preparation:

-

For geological samples, a fragment of the rock or mineral is cut to fit into a resin mold (e.g., 25 mm diameter).[20]

-

The sample is placed in the mold, and an epoxy resin is poured over it. The block is cured until hard.[20]

-

The surface of the resin block is ground and polished using progressively finer abrasive powders (e.g., diamond suspensions down to 1 µm) to create a flat, smooth surface.[20]

-

The polished sample is coated with a thin layer of carbon to make it conductive, which is necessary for SEM analysis.[20]

-

-

Imaging and Analysis:

-

The prepared sample is placed into the SEM chamber.

-

Imaging: Backscattered Electron (BSE) imaging is typically used for mineralogical analysis. In BSE mode, areas with higher average atomic numbers appear brighter. This allows for easy differentiation between lead-rich cerussite (bright) and the surrounding silicate (B1173343) or carbonate matrix (darker).[4][20]

-

EDS Analysis: The electron beam is focused on a specific point of interest on the sample. The interaction of the beam with the sample generates characteristic X-rays.

-

The EDS detector collects these X-rays and generates a spectrum, showing peaks corresponding to the elements present. For cerussite, the spectrum will show strong peaks for Lead (Pb), Carbon (C), and Oxygen (O).[21]

-

EDS can also be used to create elemental maps, which show the spatial distribution of different elements across the sample surface.[20]

-

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy provide information about the molecular vibrations within the crystal lattice, which are characteristic of the carbonate group and the overall mineral structure.

FTIR Spectroscopy Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is collected first.

-

The sample pellet is then placed in the FTIR spectrometer's sample holder.

-

The instrument scans the mid-infrared range (typically 4000 to 400 cm⁻¹), and the resulting absorbance spectrum is recorded.[23]

-

-

Analysis: The spectrum of cerussite will show characteristic absorption bands corresponding to the vibrations of the carbonate (CO₃²⁻) ion.

Raman Spectroscopy Methodology:

-

Sample Preparation: Minimal preparation is needed. The analysis can be performed directly on a crystal face, a polished section, or a powdered sample.[24]

-

Data Acquisition:

-

The sample is placed on the stage of a Raman microscope.

-

A laser (e.g., 532 nm or 785 nm) is focused onto a small spot (as small as 1 µm) on the sample surface.[24]

-

The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light.

-

The remaining Raman scattered light is dispersed by a spectrometer and recorded by a detector.[25]

-

-

Analysis: The Raman spectrum of cerussite shows a very strong peak around 1052 cm⁻¹, which is characteristic of the symmetric stretching mode of the carbonate ion. Other peaks related to lattice vibrations and other carbonate modes are also observed.[7]

Wet Chemical Analysis (for Lead Quantification)

Wet chemical methods can be used to accurately determine the total lead content of a cerussite-bearing ore.

Methodology (Gravimetric/Volumetric):

-

Sample Digestion:

-

Precipitation:

-

Sulfate (B86663) Method (Gravimetric): Dilute sulfuric acid is added to the solution to precipitate lead as highly insoluble lead sulfate (PbSO₄). The solution is allowed to stand, then filtered. The precipitate is washed, dried, and weighed. The mass of metallic lead can be calculated from the mass of the PbSO₄ precipitate.[26]

-

Chromate (B82759) Method (Volumetric): After dissolving the sample and adjusting the pH with acetic acid, a solution of potassium chromate (K₂CrO₄) is added to precipitate lead as yellow lead chromate (PbCrO₄). The precipitate is filtered and washed. It is then re-dissolved in hydrochloric acid and titrated with a standard sodium thiosulfate (B1220275) ("hypo") solution to determine the amount of chromate, which is stoichiometrically related to the amount of lead.[27]

-

-

Calculation: The percentage of lead in the original sample is calculated based on the weight of the precipitate (gravimetric) or the volume of titrant used (volumetric).[26]

Visualizations

Geological Formation Pathway

Mineral Association in an Oxidized Lead Deposit

Experimental Workflow for Cerussite Characterization

Conclusion

Cerussite, as the natural occurrence of lead carbonate, is a mineral of significant geological and economic importance. Its formation through the oxidation of galena provides valuable insights into supergene processes in ore deposits. A thorough characterization of cerussite relies on a multi-technique approach, combining definitive structural identification by XRD with morphological and compositional analysis by SEM-EDS and vibrational spectroscopy. The detailed protocols and quantitative data presented in this guide serve as a foundational reference for researchers in mineralogy, geochemistry, and materials science.

References

- 1. geologyscience.com [geologyscience.com]

- 2. Cerussite - Meaning, Properties, Locations, Uses and FAQs [vedantu.com]

- 3. Cerussite (lead carbonate) - Mineral Properties and Occurence [mineralexpert.org]

- 4. 地質学におけるSEM | SEM鉱物学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Cerussite Mineral Data [webmineral.com]

- 6. jascoinc.com [jascoinc.com]

- 7. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 8. osti.gov [osti.gov]

- 9. icdd.com [icdd.com]

- 10. mindat.org [mindat.org]

- 11. mdpi.com [mdpi.com]

- 12. Effect of temperature on the dissolution of the lead (II) carbonate hydrocerussite for varying pH and dissolved inorganic carbon conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. mcgill.ca [mcgill.ca]

- 17. worldagroforestry.org [worldagroforestry.org]

- 18. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 19. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 20. Preparing geological samples for SEM analysis - University of Plymouth [plymouth.ac.uk]

- 21. Scanning Electron Microscopy - Geology Core analysis [houstonem.com]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 24. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 25. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 26. Assaying Lead Determination Method Pb - 911Metallurgist [911metallurgist.com]

- 27. Wet Lead Assay Method - 911Metallurgist [911metallurgist.com]

An In-depth Technical Guide to the Thermal Decomposition of Lead Carbonate

This technical guide provides a comprehensive overview of the thermal decomposition of lead carbonate (PbCO₃), detailing the intricate mechanisms, intermediate compounds, and kinetic parameters. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of the thermal behavior of this compound.

Core Decomposition Mechanism

The thermal decomposition of lead carbonate is not a simple one-step process but rather a complex series of reactions involving the formation of several intermediate lead carbonate oxides. The decomposition pathway is significantly influenced by factors such as the heating rate and the surrounding atmosphere (e.g., air, inert gas, or vacuum)[1][2].

The general decomposition reaction is the breakdown of lead carbonate into lead oxide and carbon dioxide:

PbCO₃(s) → PbO(s) + CO₂(g)[3][4]

However, the process proceeds through the formation of various stable intermediate compounds. While the exact sequence and temperature ranges can vary, a generally accepted pathway involves the following key intermediates[2]:

-

Lead carbonate oxides: As lead carbonate is heated, it forms a series of basic lead carbonates. These include compounds such as 4PbCO₃·3PbO, 2PbCO₃·PbO, PbCO₃·PbO, and PbCO₃·2PbO[1][2]. The formation of these intermediates is a critical aspect of the decomposition mechanism.

-

Final Products: The ultimate solid product of the decomposition is lead(II) oxide (PbO). This can exist in two polymorphic forms: the red, tetragonal α-PbO (litharge) and the yellow, orthorhombic β-PbO (massicot). The formation of these polymorphs is temperature-dependent, with α-PbO typically forming at lower temperatures and transforming to β-PbO at higher temperatures[1][5].

Under vacuum conditions, the decomposition of recycled lead carbonate has been observed to begin at approximately 250°C. The intermediate PbCO₃·2PbO is predominantly converted to α-PbO above 340°C, which then transforms to β-PbO as the temperature is further increased to 460°C[1][5]. In contrast, studies on basic lead carbonate in static air have identified a broader range of intermediates[2].

The decomposition process is driven by the polarization of the carbonate ion by the lead cation. The positively charged lead ion attracts the electron cloud of the carbonate ion, weakening the carbon-oxygen bonds and facilitating the release of a carbon dioxide molecule[6][7].

Quantitative Data Summary

The following table summarizes the key quantitative data related to the thermal decomposition of lead carbonate, compiled from various studies.

| Parameter | Value | Conditions/Notes | Source |

| Decomposition Onset Temperature | ~250°C | In vacuum | [1][5] |

| Intermediate Formation (PbCO₃·2PbO to α-PbO) | > 340°C | In vacuum | [1][5] |

| Phase Transition (α-PbO to β-PbO) | ~460°C | In vacuum | [1][5] |

| Activation Energy (Process 1) | 118.2 kJ/mol (TG) | Process 1: Initial decomposition | [8] |

| 113.9 kJ/mol (DTA) | [8] | ||

| Activation Energy (Process 2) | 235.2 kJ/mol (TG) | Process 2: Decomposition of intermediates | [8] |

| 246.6 kJ/mol (DTA) | [8] | ||

| Activation Energy (Process 3) | 294.9 kJ/mol (DTA) | Process 3: Melting of PbO | [8] |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections describe the key techniques used to study the thermal decomposition of lead carbonate.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are primary methods for investigating the thermal decomposition of lead carbonate. These techniques provide information about mass loss as a function of temperature and the temperatures at which thermal events occur, respectively.

-

Sample Preparation: A precisely weighed sample of lead carbonate (reagent grade) is placed in a crucible, typically made of alumina[8].

-

Instrumentation: A thermal analyzer, such as a Netzsch thermal balance, is commonly used[8]. The instrument is capable of simultaneous TGA and DTA measurements.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, often 10°C/min, is applied[8].

-

Atmosphere: The experiment can be conducted in various atmospheres, such as static air or under vacuum, to observe the effect on the decomposition mechanism[1][2].

-

Temperature Range: The sample is heated over a temperature range that encompasses the entire decomposition process, for instance, from room temperature up to 1000°C.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, while the DTA curve shows the temperature difference between the sample and a reference material, indicating endothermic or exothermic events. Kinetic parameters, such as activation energy, can be calculated from these curves using methods like those developed by Chatterjee or Borchardt and Daniels[8].

X-ray diffraction (XRD) is essential for identifying the crystalline phases of the solid products and intermediates formed during decomposition.

-

Sample Preparation: Samples are collected at various stages of the decomposition by heating the lead carbonate to specific temperatures and then rapidly cooling it.

-

Instrumentation: A standard X-ray diffractometer with a copper target (Cu Kα radiation) is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range, for example, from 10° to 90°, with a specific scanning rate, such as 2° per minute[1].

-

Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline structures of the compounds present.

Studying the decomposition under vacuum requires a specialized setup.

-

Apparatus: A vacuum furnace equipped with a main heater, insulation, a crucible for the sample, a vacuum gauge, and a vacuum pump system (mechanical and diffusion pumps) is used[1][5].

-

Procedure:

-

The lead carbonate sample is placed in the crucible inside the furnace.

-

The system is evacuated to the desired pressure.

-

A programmed heating procedure with controlled heating rates and holding times is initiated.

-

The evolved gases, primarily CO₂, are continuously removed by the vacuum system.

-

After the heating cycle, the furnace is cooled to room temperature under vacuum before the product is removed for analysis[1][5].

-

Visualizations

Caption: The thermal decomposition pathway of lead carbonate.

Caption: A typical experimental workflow for TGA/DTA analysis.

References

- 1. scispace.com [scispace.com]

- 2. Studies on the thermal decomposition of basic lead(II) carbonate by Fourier-transform Raman spectroscopy, X-ray diffraction and thermal analysis - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. akjournals.com [akjournals.com]

A Technical Guide to the Historical Use of Lead White Pigment in Art

Abstract

Lead white, chemically basic lead carbonate ((PbCO₃)₂·Pb(OH)₂), stands as one of the most significant pigments in the history of art, utilized from antiquity until its gradual replacement in the 20th century.[1][2] Its dominance stemmed from a unique combination of physical and chemical properties, including high opacity, a warm luminosity, and a notable ability to accelerate the drying of oil-based media.[1][3] This technical guide provides an in-depth examination of lead white for researchers and scientists. It covers the pigment's physicochemical properties, historical manufacturing techniques, its role in artistic applications, and the chemical pathways of its degradation. Furthermore, this paper details the modern analytical protocols employed by conservation scientists to identify and study lead white in historical artifacts, offering a comprehensive overview of its enduring legacy in both art and science.

Introduction

The use of lead white as a pigment dates back to ancient Greece, Rome, and Egypt, where it was used not only in art but also in cosmetics and ointments.[4][5] However, its role became paramount with the rise of oil painting in the 15th century.[5] Artists of the Renaissance, Baroque, and subsequent periods, including masters like Titian, Rembrandt, and Vermeer, relied on lead white to create effects of light, shadow, and texture that were previously unattainable.[1][3][6] Its high refractive index provided excellent covering power, while its reactivity with oil binders created a durable, flexible paint film.[1][4] Despite its desirable qualities, lead white is highly toxic, a fact that, combined with the availability of safer alternatives like zinc white and titanium white, led to its decline in the 19th and 20th centuries.[6][7] Today, the study of lead white is crucial for art conservation and historical research, as understanding its properties and degradation is essential for the preservation of cultural heritage.[1][8]

Chemical and Physical Properties

Lead white is a synthetic pigment, known mineralogically as hydrocerussite, which is rare in nature.[4][9] The pigment is a basic lead carbonate, a complex salt containing both carbonate and hydroxide (B78521) ions.[4] Historically, the composition consisted of a larger part of basic lead carbonate (2PbCO₃·Pb(OH)₂) and a smaller part of neutral lead carbonate (PbCO₃).[7] The lead hydroxide component, typically 25-30%, is crucial for the pigment's opacity and its reactive properties in oil.[4]

| Property | Value / Description | Source(s) |

| Chemical Formula | 2PbCO₃·Pb(OH)₂ | [1][4][9] |

| Common Names | Flake White, Cremnitz White, Silver White, Dutch White | [4][5][9] |

| CI Pigment Name | Pigment White 1 (PW1) | [5][9] |

| CAS Number | 1319-46-6 | [9] |

| Molecular Weight | 775.62 g/mol | [9] |

| Density | 6.70 - 6.86 g/mL | [9] |

| Refractive Index | nω = 2.09, nε = 1.94 | [9] |

| Particle Morphology | Fine, fairly uniform, rounded tabular particles. | [9] |

| Solubility | Insoluble in water and ethanol; dissolves in dilute acids. | [7][9] |

| Thermal Properties | Converts to yellow lead oxide (massicot) with moderate heat. | [9] |

Historical Manufacturing Processes

The primary method for producing lead white for centuries was the "stack process," also known as the "Old Dutch" method.[4] This process was renowned for creating a pigment with superior handling properties, partly due to the size and shape of the pigment particles it produced.[5]

The Stack Process (Old Dutch Method)

The stack process was a corrosion method that took approximately three months to complete.[10] Coils or strips of metallic lead were placed in earthenware pots over a small amount of weak acetic acid (vinegar).[7][10] These pots were then stacked in tiers and buried in fermenting horse manure or tanbark.[3][5][10] The fermentation provided a steady source of heat and carbon dioxide (CO₂).[11] The process involves a two-step chemical reaction: first, the acetic acid vapor reacts with the lead to form basic lead acetate (B1210297); second, the CO₂ from fermentation converts the lead acetate into basic lead carbonate, which forms as a white crust on the lead strips.[11][12] This crust was then scraped off, washed to remove impurities, dried, and ground.[7][11]

Application and Function in Oil Painting

Lead white was indispensable in oil painting due to its dual function as both a superior white colorant and a chemical stabilizer for the paint film.

Optical and Handling Properties

With a high refractive index and low oil-absorption index, lead white requires a relatively small amount of oil to form a workable paste with high hiding power.[2] This opacity was fundamental to the chiaroscuro and sfumato techniques, allowing artists to build up luminous highlights and model forms.[1] The paint produced, particularly from the Dutch stack process, was often thixotropic—becoming fluid and "stringy" when worked with a brush, but holding its shape when at rest, perfect for creating impasto textures.[5]

Physicochemical Interactions in Oil Media

Lead white acts as a "bulk drier," promoting homogenous drying throughout the paint film rather than just on the surface.[4] This is due to its catalytic effect on the polymerization of drying oils.[7] The lead hydroxide component of the pigment reacts with free fatty acids that develop from the oxidation of the oil binder (e.g., linseed oil).[4] This reaction, known as saponification, forms lead fatty acid soaps (e.g., lead linoleate).[13] These soaps create a stable, cross-linked network that enhances the durability and flexibility of the paint film, preserving it for centuries.[4][13]

Degradation Pathways

Despite its durability, lead white is susceptible to several chemical degradation processes, which can alter the appearance of artworks. These changes are often triggered by environmental factors.

-

Blackening (Sulfidation) : In the presence of hydrogen sulfide (B99878) (H₂S), often from atmospheric pollution, lead white can convert to black lead sulfide (PbS).[7][13] This is more common in watercolor or tempera paintings where the pigment is less protected by the oil binder.[2]

-

Oxidation : Lead white can be oxidized by microorganisms or other environmental factors to form brownish-black lead dioxide, known as plattnerite (β-PbO₂).[8][9] This type of darkening has been observed frequently in mural paintings.[8]

-

Formation of Lead Soaps : While saponification is key to forming a stable film, the migration and aggregation of lead soaps can lead to the formation of translucent or white lumps, known as pustules.[14] These can protrude through the paint surface, altering its texture and appearance.[14]

-

Increased Transparency : Over long periods, the saponification process and changes in the refractive index of the oil binder can cause lead white paint layers to become more transparent, revealing underlying sketches or layers (a phenomenon known as pentimento).[13]

Analytical Methodologies and Experimental Protocols

The identification and characterization of lead white in artworks are performed using a range of micro-analytical and non-invasive techniques.[15] The choice of method depends on the research question, which can range from simple pigment identification to provenance studies.[16]

| Technique | Abbreviation | Information Provided | Sample Type |

| Polarized Light Microscopy | PLM | Particle morphology, size, color, crystallinity. | Micro-sample |

| Scanning Electron Microscopy - Energy Dispersive X-ray Spectroscopy | SEM-EDS | Elemental composition, particle morphology, stratigraphy. | Micro-sample |

| X-ray Fluorescence | XRF | Elemental composition (presence of lead). | Non-invasive |

| Fourier-Transform Infrared Spectroscopy | FTIR | Molecular structure (identifies carbonate and hydroxide groups), binder analysis. | Micro-sample |

| Raman Spectroscopy | - | Molecular structure (vibrational modes of carbonate). | Non-invasive / Micro-sample |

| Multiple Collector Inductively Coupled Plasma Mass Spectrometry | MC-ICP-MS | High-precision lead isotope abundance ratios for provenance. | Micro-sample |

| Thermogravimetric Analysis | TGA | Thermal decomposition profile, used for separating carbonates for ¹⁴C dating. | Micro-sample |

Experimental Protocols

-

SEM-EDS Protocol : A minute sample, often embedded in a resin block as a cross-section, is placed in a vacuum chamber.[16][17] A focused beam of electrons irradiates the sample, causing the emission of characteristic X-rays from the elements present.[16] An energy-dispersive detector measures the energy of these X-rays to generate a spectrum, identifying the elemental composition (e.g., high levels of Pb). The back-scattered electron image provides morphological and density information, distinguishing different paint layers.[14]

-

FTIR Spectroscopy Protocol : A micro-sample is either compressed in a diamond cell or mixed with potassium bromide (KBr) to form a pellet and placed in the path of an infrared beam.[18][19] The instrument measures the absorption of infrared radiation at different wavelengths, corresponding to the vibrational frequencies of molecular bonds.[16] For lead white, characteristic absorption bands for carbonate (e.g., ~1400 cm⁻¹) and hydroxide (~3541 cm⁻¹) groups confirm its identity.[18][20] This technique is also crucial for identifying the organic binder and degradation products like metal carboxylates.[19]

-

MC-ICP-MS Protocol for Provenance : This technique is used for high-precision measurement of lead isotope ratios (e.g., ²⁰⁶Pb/²⁰⁴Pb, ²⁰⁷Pb/²⁰⁴Pb).[17] Since these ratios are not significantly altered during the pigment manufacturing process, they act as a fingerprint for the original lead ore source.[21] A minute sample is digested in acid and introduced into the plasma source of the mass spectrometer. The resulting ions are separated by mass and measured by multiple collectors simultaneously, allowing for extremely precise ratio determination that can distinguish between different mining regions (e.g., British vs. Italian lead sources).[17]

Conclusion

Lead white pigment holds a complex but central place in the history of art and materials science. Its exceptional optical and handling properties enabled centuries of artistic innovation, while its chemical reactivity contributed to the creation of remarkably stable and enduring paint films. The study of its degradation provides critical insights for the conservation of priceless cultural artifacts. Modern analytical science continues to unravel its complexities, from determining the geographic origin of the lead used by Old Masters to understanding the subtle chemical reactions that occur within a painting over hundreds of years. This technical guide summarizes the key scientific aspects of lead white, providing a foundation for researchers and conservators engaged in the study of artistic materials. The legacy of lead white is a powerful example of the intricate relationship between art, chemistry, and the ongoing quest to preserve our shared cultural heritage.[1]

References

- 1. Lead White: A Historical and Chemical Overview — Rhiannon Piper [rhiannonpiper.com]

- 2. Lead white - Wikipedia [en.wikipedia.org]

- 3. ateliertekin.com [ateliertekin.com]

- 4. naturalpigments.com [naturalpigments.com]

- 5. jacksonsart.com [jacksonsart.com]

- 6. chsopensource.org [chsopensource.org]

- 7. Lead white - ColourLex [colourlex.com]

- 8. researchgate.net [researchgate.net]

- 9. Lead white - CAMEO [cameo.mfa.org]

- 10. myemail.constantcontact.com [myemail.constantcontact.com]

- 11. michaelharding.co.uk [michaelharding.co.uk]

- 12. Making Dutch Lead White :: Paintings :: Grosse is a geek [grosse.is-a-geek.com]

- 13. Pigments through the Ages - Technical Information - Lead white [webexhibits.org]

- 14. cool.culturalheritage.org [cool.culturalheritage.org]

- 15. Techniques used to analyse paints and pigments: a bibliography | UCL The Pigment Timeline Project [blogs.ucl.ac.uk]

- 16. arts.unimelb.edu.au [arts.unimelb.edu.au]

- 17. Old Masters' lead white pigments: investigations of paintings from the 16th to the 17th century using high precision lead isotope abundance ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Spectroscopic studies on the darkening of lead white - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. art-cons.com [art-cons.com]

An In-depth Technical Guide on the Toxicology and Health Effects of Lead Carbonate Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology of lead carbonate, a potent and hazardous inorganic lead compound. The document details its absorption, distribution, metabolism, and excretion (ADME) profile, elucidates its molecular mechanisms of toxicity, and summarizes its wide-ranging health effects on various organ systems. This guide is intended to serve as a critical resource for professionals in research and development, offering detailed experimental methodologies, quantitative toxicological data, and visual representations of key toxicological pathways to support risk assessment and the development of potential therapeutic interventions.

Toxicokinetics of Lead Carbonate

Lead carbonate (PbCO₃), like other inorganic lead compounds, enters the body primarily through ingestion and inhalation. Dermal absorption is generally inefficient for inorganic lead.[1] Once in the bloodstream, lead's toxicokinetics are independent of the initial route of exposure.[1]

Absorption:

-

Ingestion: The gastrointestinal absorption of lead is significantly higher in children (40-50% of a water-soluble dose) compared to adults (3-10%).[1] Factors such as dietary deficiencies in calcium, iron, or zinc can increase the rate of absorption.[2][3]

-

Inhalation: The absorption of lead particles via the respiratory tract is highly dependent on particle size. Submicron particles can be almost completely absorbed, while larger particles are often cleared from the airways and subsequently swallowed.[1][2][3]

Distribution: Following absorption, over 95% of lead in the blood binds to erythrocytes (red blood cells).[3] From the blood, it is distributed to soft tissues such as the liver, kidneys, lungs, and brain.[4] Over time, lead is redistributed and accumulates in bone, which serves as the primary long-term storage depot. In adults, approximately 94% of the total body burden of lead is found in the bones, compared to about 73% in children.[1][5] During periods of bone resorption, such as pregnancy, lactation, or osteoporosis, this stored lead can be released back into the bloodstream, posing an ongoing internal exposure risk.[1][6]

Metabolism and Excretion: Inorganic lead is not metabolized in the traditional sense but forms complexes with various proteins and non-protein ligands.[1] Excretion occurs primarily through the kidneys into urine and via the feces.[1][2] The elimination half-life of lead from the blood is on the order of weeks to months, but its half-life in bone can extend for decades.[7]

Molecular Mechanisms of Toxicity

Lead carbonate exerts its toxicity through several primary molecular mechanisms, disrupting fundamental cellular processes. The major mechanisms include ionic mimicry of calcium, induction of oxidative stress, and inhibition of critical enzymes.[8][9]

Ionic Mimicry of Calcium (Ca²⁺)

A principal mechanism of lead's neurotoxicity is its ability to mimic calcium ions.[10] The lead ion (Pb²⁺) and Ca²⁺ have similar ionic radii and charge, allowing Pb²⁺ to compete with and displace Ca²⁺ from binding sites on numerous essential proteins.[11][12] This interference disrupts Ca²⁺-dependent signaling pathways that are critical for neurotransmission, synaptic plasticity, and other key neuronal functions.[11][13]

Key proteins and processes affected include:

-

Voltage-Gated Calcium Channels (VGCCs): Lead can block these channels, inhibiting the evoked, calcium-dependent release of neurotransmitters.[10][14]

-

Protein Kinase C (PKC): Pb²⁺ can activate PKC at much lower concentrations than Ca²⁺, leading to aberrant signaling cascades that can alter gene expression and contribute to excitotoxicity.[10][11][12]

-

Calmodulin: By binding to this crucial calcium sensor protein, lead disrupts its ability to regulate downstream enzymes and ion channels.[11][12]

-

Synaptotagmin: Lead's interference with this synaptic vesicle protein disrupts the synchronous, calcium-triggered release of neurotransmitters.[12]

The following diagram illustrates how lead interferes with presynaptic calcium signaling, leading to impaired neurotransmitter release.

Induction of Oxidative Stress

Lead is a potent inducer of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[8][15][16] Lead-induced oxidative stress damages lipids, proteins, and DNA, contributing to widespread cellular dysfunction and apoptosis.[16][17]

The primary mechanisms include:

-

Depletion of Antioxidants: Lead depletes the cell's primary antioxidant, glutathione (B108866) (GSH), by binding to its sulfhydryl groups.[18]

-

Inhibition of Antioxidant Enzymes: It inhibits key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[18][19]

-

Interference with the Keap1/Nrf2 Pathway: Under normal conditions, the transcription factor Nrf2 promotes the expression of antioxidant genes. Lead exposure disrupts this protective pathway. It upregulates Keap1, which promotes the degradation of Nrf2, thereby suppressing the cell's antioxidant response and exacerbating oxidative damage.[18][20]

The diagram below outlines the disruption of the Keap1-Nrf2 antioxidant response pathway by lead.

Systemic Health Effects

Lead is a multi-system toxicant that can damage virtually every organ in the body.[9][21] The central nervous system is particularly vulnerable, especially during development.[8][22][23]

Neurotoxicity

Lead is a potent neurotoxin, with effects being most severe in children due to the developing nervous system.[6][24]

-

In Children: Exposure, even at very low levels (Blood Lead Levels, BLLs < 5 µg/dL), is associated with reduced IQ, learning disabilities, behavioral problems like hyperactivity and aggression, and slowed development.[6][21][23]

-

In Adults: Chronic exposure can lead to memory loss, concentration problems, nerve disorders, and muscle and joint pain.[21][25] Extremely high exposure can cause lead encephalopathy, a severe condition characterized by convulsions, coma, and death.[26]

Hematotoxicity

Lead disrupts the hematopoietic system by interfering with heme synthesis. It inhibits several key enzymes in the heme production pathway, most notably δ-aminolevulinic acid dehydratase (ALAD).[9][15] This inhibition leads to the accumulation of heme precursors and can result in microcytic anemia.[9]

Nephrotoxicity

The kidneys are a primary target for lead toxicity.

-

Acute Exposure: High-level exposure can cause proximal tubular dysfunction, which may be reversible.[7]

-

Chronic Exposure: Long-term exposure leads to chronic interstitial nephritis, characterized by fibrosis, progressive loss of nephrons, and eventual renal failure.[7][27][28] Lead-induced nephrotoxicity has been observed even at BLLs below 5 µg/dL, particularly in susceptible populations.[29]

Other Systemic Effects

-

Cardiovascular System: Chronic lead exposure is associated with hypertension (high blood pressure) in adults.[6][25]

-

Reproductive System: Lead is a reproductive toxicant in both males and females. It can impair fertility, and prenatal exposure can lead to reduced fetal growth and preterm birth.[6][10][16][25]

-

Gastrointestinal System: Acute poisoning often presents with severe abdominal pain (lead colic), constipation, nausea, and vomiting.[10]

Carcinogenicity

Lead and its inorganic compounds are classified based on their carcinogenic potential by international health agencies.

-

International Agency for Research on Cancer (IARC): Has classified inorganic lead compounds as "probably carcinogenic to humans" (Group 2A).[13][15][30]

-

U.S. National Toxicology Program (NTP): Has classified lead and lead compounds as "reasonably anticipated to be human carcinogens".[14][31]